molecular formula C20H16N6OS B294654 1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole

1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole

Cat. No. B294654
M. Wt: 388.4 g/mol
InChI Key: WYOYVJUGHNRAEW-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medical research. This compound belongs to the class of benzimidazole derivatives, which have been widely used as antiparasitic, antifungal, and anticancer agents.

Mechanism of Action

The mechanism of action of 1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. It has also been proposed that this compound may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to inhibit cell growth and induce apoptosis. In fungal cells, it has been shown to inhibit fungal growth and disrupt fungal cell membranes. In parasitic cells, it has been found to inhibit parasite growth and interfere with parasite metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole in lab experiments include its potent antiparasitic, antifungal, and anticancer activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole. These include:
1. Further investigation of its mechanism of action in cancer cells, fungal cells, and parasitic cells.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Study of its potential use in combination with other anticancer, antifungal, and antiparasitic agents.
4. Investigation of its potential use in other fields of medical research, such as neurodegenerative diseases and autoimmune disorders.
5. Development of new methods for the synthesis of this compound and its derivatives.
In conclusion, 1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole is a promising compound with potential therapeutic applications in various fields of medical research. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved potency and selectivity.

Synthesis Methods

The synthesis of 1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole involves the reaction of 2-(4-methoxyphenyl)acetonitrile with thiosemicarbazide in the presence of sodium hydroxide to form 2-(4-methoxyphenyl)-1,3,4-thiadiazole-5-carboxaldehyde. This intermediate is then reacted with 6-(4-formylphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of potassium carbonate to yield the final product.

Scientific Research Applications

1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole has been studied for its potential therapeutic applications in various fields of medical research. It has been shown to exhibit anticancer, antifungal, and antiparasitic activities. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In fungal research, it has been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus. In parasitic research, it has been found to have antiparasitic activity against Leishmania donovani and Trypanosoma cruzi.

properties

Molecular Formula

C20H16N6OS

Molecular Weight

388.4 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N6OS/c1-27-15-9-6-14(7-10-15)8-11-19-24-26-18(22-23-20(26)28-19)12-25-13-21-16-4-2-3-5-17(16)25/h2-11,13H,12H2,1H3/b11-8+

InChI Key

WYOYVJUGHNRAEW-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Origin of Product

United States

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